molecular formula C16H19N3O2S B13009283 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B13009283
M. Wt: 317.4 g/mol
InChI Key: DODLQMBMIWZWLA-UHFFFAOYSA-N
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Description

6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, methylthiol, and various pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining 2-methoxybenzylamine with pyrimidine derivatives under acidic or basic conditions.

    Cyclization: Formation of the tetrahydropyrido ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of the methylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 6-(2-Methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Uniqueness

The presence of the 2-methoxybenzyl group in 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol may confer unique biological properties, such as increased binding affinity to specific targets or enhanced metabolic stability.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-6-4-3-5-11(14)9-19-8-7-13-12(10-19)15(20)18-16(17-13)22-2/h3-6H,7-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLQMBMIWZWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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